2-Carbazol-9-ylacetamide
Description
2-Carbazol-9-ylacetamide is a carbazole derivative featuring an acetamide group (-NHCOCH₃) attached to the ethyl chain at the 9-position of the carbazole core. The compound’s structure enables hydrogen bonding via the amide group, which influences its solubility and crystallinity .
Properties
IUPAC Name |
2-carbazol-9-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-14(17)9-16-12-7-3-1-5-10(12)11-6-2-4-8-13(11)16/h1-8H,9H2,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSPMELWNGIEQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Carbazol-9-ylacetamide typically involves the functionalization of carbazole at the nitrogen position. One common method is the reaction of carbazole with acetic anhydride in the presence of a base such as pyridine, leading to the formation of the acetamide derivative. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2-Carbazol-9-ylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acetone.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products:
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted carbazole derivatives.
Scientific Research Applications
2-Carbazol-9-ylacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of materials for optoelectronic devices, such as organic light-emitting diodes and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-Carbazol-9-ylacetamide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use. For example, in antimicrobial applications, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below compares 2-carbazol-9-ylacetamide with key analogs, highlighting differences in substituents, molecular weight, and synthetic approaches:
Key Observations:
The methylsulfonyl group in N-[2-(9H-carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline introduces strong intermolecular hydrogen bonding, improving crystallinity.
Synthetic Flexibility :
- Reductive amination (e.g., using carbazole-9-acetaldehyde ) is versatile for introducing alkylamine or aniline groups.
- Acylation reactions (e.g., in tetrahydrocarbazole derivatives ) enable precise functionalization of the carbazole core.
Physicochemical Properties: The carboxylic acid analog (2-(carbazol-9-yl)acetic acid) exhibits lower solubility in non-polar solvents due to its ionizable -COOH group . Acetamide derivatives generally show higher thermal stability than their aniline counterparts, as seen in hydrogen-bonding patterns .
Crystallographic and Spectroscopic Insights
- 2-(Carbazol-9-yl)acetic acid crystallizes in the monoclinic P21/c space group, with intermolecular O–H⋯O hydrogen bonds stabilizing the lattice .
- N-[2-(9H-carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline forms one-dimensional chains via N–H⋯O hydrogen bonds, a feature absent in non-sulfonated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
